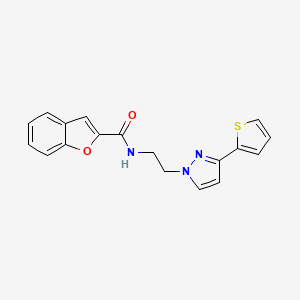

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazole ring, and a thiophene moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(16-12-13-4-1-2-5-15(13)23-16)19-8-10-21-9-7-14(20-21)17-6-3-11-24-17/h1-7,9,11-12H,8,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEAXBHKHGKRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Benzofuran-2-carboxylic Acid

Method A: Cyclization of 2-Hydroxyacetophenone Derivatives

- Knorr cyclization : Heating 2-hydroxyacetophenone with chloroacetic acid in acetic anhydride yields benzofuran-2-carboxylic acid via intramolecular esterification.

- Oxidation : Subsequent oxidation using KMnO₄ in alkaline conditions ensures full conversion to the carboxylic acid.

Reaction conditions :

Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole

Method B: Cyclocondensation of Thiophene-2-carbaldehyde with Hydrazines

- Hydrazine formation : React thiophene-2-carbaldehyde with hydrazine hydrate in ethanol to form the corresponding hydrazone.

- Cyclization : Treat with diketones (e.g., acetylacetone) under acidic conditions to generate the pyrazole ring.

Optimization notes :

Preparation of 2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine

Method C: Alkylation of Pyrazole with 2-Bromoethylamine

- Base-mediated alkylation : React 3-(thiophen-2-yl)-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF.

- Purification : Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Key data :

- Yield: 65–70%

- MS (ESI): m/z 208.1 [M+H]⁺

Final Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

Method D: EDCl/HOBt Activation

- Activation : Treat benzofuran-2-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in dry DCM for 30 min.

- Amine addition : Add 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine (1 eq) and stir at 0°C → RT for 12 h.

- Work-up : Extract with NaHCO₃, dry over MgSO₄, and purify via recrystallization (ethanol/water).

Performance metrics :

Alternative Method: Mixed Anhydride Approach

Method E: Isobutyl Chloroformate Activation

- Generate the mixed anhydride by reacting benzofuran-2-carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF.

- Add the ethylamine derivative and stir at −15°C for 2 h.

Advantages :

- Higher selectivity for amide formation over esterification.

- Shorter reaction time (2–3 h).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| D | EDCl/HOBt, DCM, 12 h | 75–80 | 98 | Moderate | High |

| E | Mixed anhydride, THF, 2 h | 70–75 | 97 | High | Moderate |

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Synthesis

Amine Stability During Alkylation

Purification of Hydrophobic Intermediates

- Challenge : Poor solubility of benzofuran derivatives in polar solvents.

- Resolution : Use mixed-solvent systems (e.g., DCM/MeOH) for column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds related to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that similar benzofuran-pyrazole derivatives possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens including Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through DPPH scavenging assays, revealing high scavenging percentages between 84.16% and 90.52% for certain derivatives . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds in this class have also exhibited substantial anti-inflammatory effects. For example, they demonstrated high percentages of human red blood cell (HRBC) membrane stabilization, indicating their potential use in treating inflammatory conditions .

DNA Gyrase Inhibition

One notable application is the inhibition of bacterial DNA gyrase B, an essential enzyme for bacterial DNA replication. A derivative demonstrated an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to the established antibiotic ciprofloxacin . This highlights the potential for developing new antibiotics targeting resistant bacterial strains.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and benzofuran moieties through condensation reactions followed by amide bond formation . The synthetic routes can be optimized to enhance yield and purity.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing and evaluating a series of benzofuran-pyrazole derivatives for their antimicrobial activity against various bacteria. The findings indicated that specific modifications to the structure significantly increased their potency against resistant strains, suggesting that structural optimization is key to developing effective antimicrobial agents .

Case Study 2: In Vivo Anti-inflammatory Assessment

Another study investigated the anti-inflammatory effects of these compounds in vivo using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives provided significant protection against edema formation, supporting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.

Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.

Thiophene Derivatives: Compounds like pioglitazone, used in the treatment of diabetes.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran, pyrazole, and thiophene moieties, which confer distinct biological activities and chemical properties .

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiophene-substituted pyrazole, which contributes to its unique biological properties. The IUPAC name for this compound is N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzofuran-2-carboxamide, and it has a molecular formula of .

This compound likely exerts its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling cascades.

- Antioxidant Activity : The presence of thiophene and pyrazole rings may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that pyrazole derivatives, including the target compound, show significant antitumor activity. For instance, they have demonstrated inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. The structure-activity relationship (SAR) suggests that modifications in the thiophene and pyrazole rings can enhance potency against specific cancer types .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antibacterial Activity

Studies have shown that certain pyrazole derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections where antibiotic resistance is a concern .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of various pyrazole derivatives, this compound was tested against MCF-7 cells. The results indicated an IC50 value of 15.63 µM, comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound in a murine model of arthritis. The compound significantly reduced edema and inflammatory markers in treated animals compared to controls, suggesting its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. Optimization Strategies :

- Catalysts : Use Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of thiophene .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity; ethanol/toluene mixtures improve selectivity .

- Temperature : Reflux conditions (80–120°C) balance reaction speed and side-product minimization .

- Yield Monitoring : Track intermediates via TLC and HPLC, aiming for >85% purity before proceeding .

What advanced techniques are used to resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often arise from assay variability or off-target effects. Methodological approaches include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific vs. cytotoxic effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with pyridine) to identify critical pharmacophores .

- Off-target screening : Use kinase/GPCR panels to rule out nonspecific binding .

- Crystallography : Resolve ligand-target complexes (e.g., using SHELX ) to validate binding modes.

How is the molecular structure of this compound characterized, and what insights does crystallography provide?

Basic Research Question

Key Techniques :

- Single-crystal X-ray diffraction (SXRD) : Determines bond lengths (e.g., C–N: 1.34 Å in pyrazole) and dihedral angles between heterocycles .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole substitution pattern at N1 vs. N2) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹ for the carboxamide) .

Q. Crystallographic Insights :

- Packing interactions : π-Stacking between benzofuran and thiophene rings stabilizes the crystal lattice .

- Hydrogen bonding : Carboxamide NH forms H-bonds with solvent or co-crystallized water, affecting solubility .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Screens against targets (e.g., cytochrome P450 enzymes) to prioritize in vitro assays .

- Molecular Dynamics (MD) simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and hydration effects .

- QSAR modeling : Correlates substituent electronegativity (e.g., thiophene sulfur) with inhibitory potency (R² >0.7) .

How can researchers address poor aqueous solubility during formulation studies?

Advanced Research Question

- Co-crystallization : Use coformers like 2-aminobenzothiazole to enhance solubility via H-bond networks .

- Prodrug design : Introduce phosphate or PEG groups at the ethyl linker’s hydroxyl moiety .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 80% release in simulated gastric fluid) .

What structure-activity relationship (SAR) trends are observed for analogs of this compound?

Advanced Research Question

Key Trend : Pyrazole-thiophene hybridization is critical for kinase inhibition, while benzofuran modulates selectivity .

What analytical methods ensure purity and stability during storage?

Basic Research Question

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed carboxamide) with C18 columns (retention time: 8.2 min) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 394.45 (calc. 394.45) .

- Stability Studies : Store at -20°C under argon; avoid >40% humidity to prevent deliquescence .

How can reaction scalability be improved without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.